Cas no 60458-71-1 (2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide)

2-(4,6-Dimethylpyrimidin-2-yl)thioacetohydrazide is a specialized heterocyclic compound featuring a pyrimidine core substituted with methyl groups at the 4 and 6 positions, coupled with a thioacetohydrazide functional group. This structural configuration imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and coordination chemistry. The presence of both sulfur and nitrogen donor sites enhances its chelating properties, facilitating the formation of stable metal complexes. Its well-defined molecular structure ensures consistent performance in synthetic applications, while the dimethylpyrimidine moiety contributes to improved solubility and stability under various reaction conditions. This compound is particularly useful in the design of biologically active molecules and functional materials.
2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide structure
60458-71-1 structure
Product Name:2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide
CAS No:60458-71-1
MF:C8H12N4OS
MW:212.272079467773
MDL:MFCD00181595
CID:843818
PubChem ID:668161
Update Time:2025-06-22

2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide Chemical and Physical Properties

Names and Identifiers

    • (4,6-DIMETHYL-PYRIMIDIN-2-YLSULFANYL)-ACETIC ACID HYDRAZIDE
    • J-501342
    • NCGC00175342-01
    • SR-01000321118
    • 2-((4,6-Dimethylpyrimidin-2-yl)thio)acetohydrazide
    • STK100762
    • 60458-71-1
    • G22527
    • 2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetohydrazide
    • DTXSID801328116
    • 2-[(4,6-Dimethylpyrimidin-2-yl)thio]acetohydrazide
    • Acetic acid, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-, hydrazide
    • TimTec1_000226
    • CS-0220128
    • 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetohydrazide
    • EN300-05819
    • BRD-K36678507-001-01-2
    • HMS2661P07
    • AKOS000383987
    • HMS1534K06
    • MLS000711506
    • CHEMBL1556253
    • SR-01000321118-1
    • SMR000281273
    • MFCD00181595
    • 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide
    • MDL: MFCD00181595
    • Inchi: 1S/C8H12N4OS/c1-5-3-6(2)11-8(10-5)14-4-7(13)12-9/h3H,4,9H2,1-2H3,(H,12,13)
    • InChI Key: RLCZMVPGNOZVLO-UHFFFAOYSA-N
    • SMILES: S(CC(NN)=O)C1=NC(C)=CC(C)=N1

Computed Properties

  • Exact Mass: 212.07318219g/mol
  • Monoisotopic Mass: 212.07318219g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 192
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 106Ų

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2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide Suppliers

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Pricing Information Last Updated:Friday, 30 August 2024 01:10
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Additional information on 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide

Introduction to 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide (CAS No. 60458-71-1) and Its Emerging Applications in Chemical Biology

2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide, identified by its Chemical Abstracts Service number 60458-71-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the thioacetohydrazide class, characterized by its sulfur-containing backbone and hydrazide functional group, which makes it a versatile scaffold for designing molecules with potential bioactivity. The presence of a 4,6-dimethylpyrimidin-2-yl moiety further enhances its structural complexity and functional diversity, positioning it as a promising candidate for drug discovery initiatives.

The 4,6-dimethylpyrimidin-2-yl substituent is particularly noteworthy due to its role in modulating the electronic properties and binding affinity of the molecule. Pyrimidine derivatives are well-documented for their involvement in various biological pathways, including DNA replication, transcription, and repair mechanisms. By incorporating this moiety into the thioacetohydrazide framework, researchers aim to exploit these inherent biological interactions while introducing novel pharmacophores that could enhance therapeutic efficacy.

In recent years, the pharmaceutical industry has increasingly focused on developing small-molecule inhibitors targeting post-translational modifications (PTMs), such as protein phosphorylation and acetylation. The hydrazide group in 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide (CAS No. 60458-71-1) provides a reactive site that can engage with biomolecules through covalent or non-covalent interactions. This feature has been leveraged in the design of probes and inhibitors for kinases and other enzymes involved in cellular signaling cascades.

One of the most compelling aspects of this compound is its potential application in developing kinase inhibitors. Kinases are a large family of enzymes that play critical roles in cell proliferation, differentiation, and survival. Dysregulation of kinase activity is implicated in numerous diseases, including cancer, making them attractive therapeutic targets. The 4,6-dimethylpyrimidin-2-yl group can be strategically positioned to mimic ATP binding pockets or interact with allosteric sites on kinase proteins, thereby inhibiting their activity. Preliminary studies have suggested that derivatives of 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide exhibit promising inhibitory effects on certain kinases, warranting further investigation.

The sulfur atom in the thioacetohydrazide moiety also contributes to the compound's reactivity, allowing for post-synthetic modifications that can fine-tune its biological properties. For instance, thioacetohydrazides can undergo nucleophilic addition reactions with carbonyl groups, enabling the formation of Schiff bases or other functionalized derivatives. These modifications have been explored in the development of antimicrobial and anti-inflammatory agents, where the ability to conjugate additional pharmacophores is highly beneficial.

Advances in computational chemistry have further accelerated the discovery process for compounds like 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide (CAS No. 60458-71-1). Molecular docking simulations and virtual screening have allowed researchers to predict binding affinities and identify potential lead compounds with high precision. These computational approaches complement experimental efforts by providing rapid assessments of molecular interactions, thereby reducing the time and cost associated with traditional drug discovery methodologies.

Recent publications have highlighted the role of pyrimidine-based compounds in modulating immune responses. The 4,6-dimethylpyrimidin-2-yl group has been shown to interact with immunoregulatory pathways, suggesting potential applications in immunotherapy and vaccine development. For example, derivatives of this compound have demonstrated ability to modulate cytokine production and T-cell activation, making them attractive candidates for treating autoimmune diseases or enhancing vaccine efficacy.

The hydrazide functionality also lends itself to applications in diagnostic imaging. Hydrazides can be radiolabeled with isotopes such as fluorine-18 or gallium-68 for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging. This has enabled researchers to visualize biological processes at the molecular level with high resolution. In particular, 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide (CAS No. 60458-71-1) has been explored as a tracer for studying kinase activity in vivo.

The synthesis of 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide involves multi-step organic transformations that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between 4,6-dimethylpyrimidine derivatives and thioaceto hydrazides under controlled conditions. Advances in synthetic methodologies have enabled more efficient production processes, including catalytic approaches that minimize waste and improve scalability.

The growing interest in structure-based drug design has also spurred research into understanding how subtle modifications to 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide (CAS No. 60458-71-1) can alter its biological activity. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in elucidating molecular structures and identifying key interactions with target proteins or nucleic acids. These structural insights have guided medicinal chemists in designing next-generation analogs with enhanced potency and selectivity.

In conclusion, 2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide(CAS No.600458-71-1) represents a fascinating compound with diverse applications across chemical biology and pharmaceutical research. The combination of its unique structural features—the hydrazide group, 4, 6-dimethylpyrimidine core,




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(CAS:60458-71-1)2-(4,6-dimethylpyrimidin-2-yl)thioacetohydrazide
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Quantity:250.0mg/500.0mg/1.0g/5.0g
Price ($):239.0/367.0/565.0/1695.0
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